Cas no 88335-34-6 (Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI))

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) structure
88335-34-6 structure
Product Name:Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
Numero CAS:88335-34-6
MF:C21H24N2O4
MW:368.426265716553
CID:2691157
PubChem ID:181921
Update Time:2024-03-01

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
    • Rauniticine pseudoindoxyl
    • 88335-34-6
    • Akuammigine pseudoindoxyl
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)-
    • DTXSID001008063
    • 88375-63-7
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aS,10'aS)-
    • 3-Isoreserpiline pseudoindoxyl, 10,11-didemethoxy-, (3beta)-
    • Methyl 1'-methyl-3-oxo-1,3,5',5'a,7',8',10',10'a-octahydro-1'H,4'aH-spiro[indole-2,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'S,4'aS,5'aR,10'aS)-
    • 88335-35-7
    • 3-Isorauniticine pseudoindoxyl
    • Inchi: 1S/C21H24N2O4/c1-12-15-10-23-8-7-21(19(24)13-5-3-4-6-17(13)22-21)18(23)9-14(15)16(11-27-12)20(25)26-2/h3-6,11-12,14-15,18,22H,7-10H2,1-2H3/t12-,14+,15+,18-,21+/m1/s1
    • Chiave InChI: PXVFCFIYPGUUNJ-KDNYDQBGSA-N
    • Sorrisi: N1C2=C(C=CC=C2)C(=O)[C@@]21[C@]1([H])N(C[C@@]3([H])[C@@H](C)OC=C(C(OC)=O)[C@@]3([H])C1)CC2

Proprietà calcolate

  • Massa esatta: 368.17360725g/mol
  • Massa monoisotopica: 368.17360725g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 2
  • Complessità: 692
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 67.9Ų
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti